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molecular formula C12H11ClFN3 B8512795 3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine

3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine

Cat. No. B8512795
M. Wt: 251.69 g/mol
InChI Key: DNMSCFKODPUARU-UHFFFAOYSA-N
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Patent
US05240937

Procedure details

A mechanically stirred solution of 4-[(2-fluorobenzyl)amino]-3-nitropyridine (12.31 g, 49.8 mmol) in concentrated hydrochloric acid (118 ml) was heated to 90° under a nitrogen atm. Stannous chloride dihydrate (55.56 g, 246 mmol) was added in small portions over a 5 min period (the oil bath was removed until the reaction subsided). After an additional 30 min at 90°, the reaction mixture was cooled, diluted with water (200 ml) and spin evaporated in vacuo. The residue was diluted with water (200 ml) and cooled in an ice-bath, while concentrated ammonium hydroxide was added to adjust the pH to 7-8. The solids were collected and allowed to air dry overnight. The solid was treated with ethyl acetate and filtered (12×200 ml), the combined extracts were washed with water, dried (sodium sulphate) and spin evaporated in vacuo. The residue was combined with the product from a separate reaction (12 g, 48.5 mmoles) and dissolved in ethyl acetate. This solution was added to Silica Gel 60 and spin evaporated in vacuo. The residual solids were introduced to a column (5 cm×30 cm) of Silica Gel 60 wetted with ethyl acetate. The column was eluted with ethyl acetate using flash chromatography. The appropriate fractions were combined and spin evaporated in vacuo to give 20.8 g (84%) of 3-amino-2-chloro-4-[2-fluorobenzyl)amino]pyridine as a white solid, mp.=185°-187°; UV (0.1M hydrochloric acid+5% methanol), λmax 233 nm (ξ17900), 302 nm (ξ14900); (pH 7.0 buffer+5% methanol), λmax 262 nm (ξ11200), (0.1N sodium hydroxide+5% methanol), λmax 262 nm (ξ10700), 1H nmr (DMSO-d6): δ7.36-7.15 (complex m, 5H,Ar+pyridine H-6), 6.35-6.30 (d,1H,pyridine H-5), 6.27-6.33 (overlapping,1H,NH). 4.84 (2,2H,NH2), 4.41 (d,2H,J=5 Hz, CH2Ar).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.31 g
Type
reactant
Reaction Step Two
Quantity
118 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Stannous chloride dihydrate
Quantity
55.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
( ξ17900 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ξ14900 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( ξ11200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( ξ10700 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[N+:12]([O-])=O.CO.[ClH:21]>C(OCC)(=O)C>[NH2:12][C:7]1[C:8]([Cl:21])=[N:9][CH:10]=[CH:11][C:6]=1[NH:5][CH2:4][C:3]1[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
12.31 g
Type
reactant
Smiles
FC1=C(CNC2=C(C=NC=C2)[N+](=O)[O-])C=CC=C1
Name
Quantity
118 mL
Type
reactant
Smiles
Cl
Step Three
Name
Stannous chloride dihydrate
Quantity
55.56 g
Type
reactant
Smiles
Step Four
Name
( ξ17900 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( ξ14900 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
( ξ11200 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( ξ10700 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed until the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with water (200 ml)
CUSTOM
Type
CUSTOM
Details
spin evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath, while concentrated ammonium hydroxide
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solids were collected
CUSTOM
Type
CUSTOM
Details
to air dry overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The solid was treated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered (12×200 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
spin evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was combined with the product from a separate reaction (12 g, 48.5 mmoles)
ADDITION
Type
ADDITION
Details
This solution was added to Silica Gel 60
CUSTOM
Type
CUSTOM
Details
spin evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residual solids were introduced to a column (5 cm×30 cm) of Silica Gel 60
WASH
Type
WASH
Details
The column was eluted with ethyl acetate using flash chromatography
CUSTOM
Type
CUSTOM
Details
spin evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 20.8 g (84%) of 3-amino-2-chloro-4-[2-fluorobenzyl)amino]pyridine as a white solid, mp.=185°-187°

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1C(=NC=CC1NCC1=C(C=CC=C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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